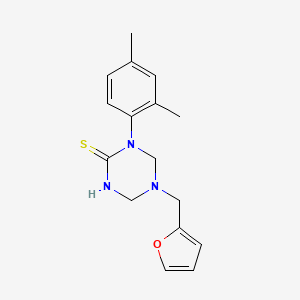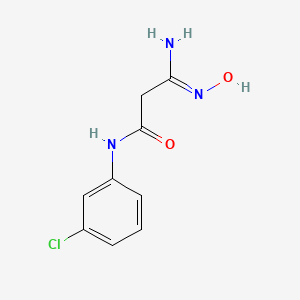
1-(2,4-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1,3,5-triazinane derivatives often involves the condensation of thioureas with aldehydes or ketones in the presence of formaldehyde. A study by Zhang et al. (2012) introduced a facile synthesis method for 5-aryl-1-[(arylamino)methyl]-1,3,5-triazinane-2-thiones, providing insights into the synthetic routes that might be relevant for synthesizing the compound of interest (Zhang, Wang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of 1,3,5-triazinane derivatives can be complex, involving various functional groups that contribute to their stability and reactivity. For instance, the study on hydrogen-bonded chains and sheets in related compounds by Zhenfeng Zhang et al. (2008) provides insights into how different substituents affect molecular packing and interactions, which could be extrapolated to understand the structural characteristics of the specific compound (Zhenfeng Zhang, Xian, Jian-ping Li, & Guisheng Zhang, 2008).
Chemical Reactions and Properties
1,3,5-Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions and addition reactions, due to the presence of reactive sites. The reactivity towards different reagents can elucidate the compound's potential applications and its chemical behavior. The synthesis and chemical reactions of related triazine derivatives, as described by Mehrotra et al. (1995), offer a glimpse into the chemical versatility of these compounds (Mehrotra, Roychowdhury, Pandey, & Srivastava, 1995).
Physical Properties Analysis
The physical properties of 1,3,5-triazinane derivatives, such as solubility, melting point, and crystal structure, are crucial for determining their application scope. The crystallography studies, like those conducted by Shajari et al. (2015), reveal the importance of molecular arrangement and hydrogen bonding in defining the compound's physical characteristics (Shajari, Kazemizadeh, Ramazani, Joo, Ślepokura, Lis, & Souldozi, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in understanding the compound's behavior in chemical syntheses and potential applications. For example, the study by Kunishima et al. (1999) on the efficient condensing agent "4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride" showcases the utility of triazine derivatives in facilitating the formation of amides and esters, indicating the broad chemical utility of these compounds (Kunishima, Kawachi, Monta, Terao, Iwasaki, & Tani, 1999).
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-5-6-15(13(2)8-12)19-11-18(10-17-16(19)21)9-14-4-3-7-20-14/h3-8H,9-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIOEUIABNWFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5640426.png)


![7-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5640436.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5640440.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5640487.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5640500.png)
![(4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5640512.png)
![5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one](/img/structure/B5640513.png)
![1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5640520.png)

![(1S*,5R*)-3-[(pyridin-2-ylthio)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640531.png)